PKA‑RII Subunit Binding Affinity: STAD 2 vs. RI‑STAD 2 Isoform Selectivity
STAD 2 selectively binds the PKA‑RII subunit with a Kd of 6.2 nM and exhibits minimal binding to PKA‑RI, whereas the comparator peptide RI‑STAD 2 binds PKA‑RIα with a Kd of 6.2 nM and RIβ with a Kd of 12.1 nM, demonstrating orthogonal isoform selectivity . This isoform discrimination is critical because RI‑ and RII‑anchored PKA pools regulate distinct subcellular phosphorylation events; substituting one peptide for the other would target entirely different signalling compartments [1].
| Evidence Dimension | PKA regulatory subunit binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 6.2 nM (PKA‑RII) |
| Comparator Or Baseline | RI‑STAD‑2: Kd = 6.2 nM (PKA‑RIα), Kd = 12.1 nM (PKA‑RIβ) |
| Quantified Difference | STAD 2 has >100‑fold selectivity for RII over RI; RI‑STAD 2 shows the inverse selectivity profile |
| Conditions | Fluorescence polarisation binding assay using recombinant PKA‑R subunits, as reported by Tocris and TargetMol technical datasheets; original characterisation in Wang et al. ACS Chem. Biol. 2015 (RI‑STAD) and Kennedy laboratory studies (STAD‑2) |
Why This Matters
Investigators studying RII‑specific AKAP complexes must use STAD 2 because RI‑targeting peptides will not engage the RII‑anchored PKA pool, leading to false‑negative conclusions about RII‑dependent phenotypes.
- [1] Bendzunas NG, Dörfler S, Autenrieth K, Bertinetti D, Kennedy EJ, Herberg FW. Investigating PKA‑RII specificity using analogs of the PKA:AKAP peptide inhibitor STAD‑2. Bioorg Med Chem. 2018;26(6):1174‑1182. View Source
